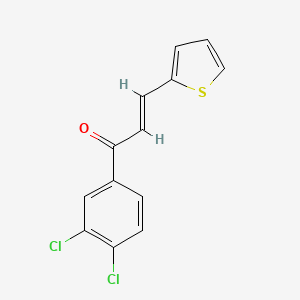

(2E)-1-(3,4-dichlorophenyl)-3-(thiophen-2-yl)prop-2-en-1-one

Description

(2E)-1-(3,4-Dichlorophenyl)-3-(thiophen-2-yl)prop-2-en-1-one is a chalcone derivative characterized by a conjugated α,β-unsaturated ketone system. Its structure includes a 3,4-dichlorophenyl group at the ketone position and a thiophene ring at the distal end of the propenone chain. This compound belongs to a class of molecules studied for their diverse applications, including antimicrobial, anticancer, and optoelectronic properties. Its structural features, such as the electron-withdrawing chlorine substituents and electron-rich thiophene moiety, influence its reactivity, crystallinity, and intermolecular interactions .

Properties

IUPAC Name |

(E)-1-(3,4-dichlorophenyl)-3-thiophen-2-ylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2OS/c14-11-5-3-9(8-12(11)15)13(16)6-4-10-2-1-7-17-10/h1-8H/b6-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVMCEFHQWVLXIZ-GQCTYLIASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C=CC(=O)C2=CC(=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC(=C1)/C=C/C(=O)C2=CC(=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(3,4-dichlorophenyl)-3-(thiophen-2-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3,4-dichlorobenzaldehyde and 2-acetylthiophene in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(3,4-dichlorophenyl)-3-(thiophen-2-yl)prop-2-en-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols and alkanes.

Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

(2E)-1-(3,4-dichlorophenyl)-3-(thiophen-2-yl)prop-2-en-1-one has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of (2E)-1-(3,4-dichlorophenyl)-3-(thiophen-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Substituent Effects on Physical Properties

The substitution pattern on the aryl rings significantly impacts melting points, solubility, and spectral properties. For example:

Key Observations :

Crystallographic and Hydrogen-Bonding Patterns

Crystal structures of related chalcones reveal distinct packing motifs and hydrogen-bonding networks:

Key Observations :

Biological Activity

(2E)-1-(3,4-dichlorophenyl)-3-(thiophen-2-yl)prop-2-en-1-one, commonly referred to as a thiophene-based chalcone, is an organic compound with significant potential in medicinal chemistry. The compound is characterized by its unique structure, which includes a thiophene ring and a dichlorophenyl group, contributing to its diverse biological activities. This article discusses the biological activity of this compound, focusing on its antimicrobial and anticancer properties, supported by relevant data and case studies.

- Molecular Formula : C13H8Cl2OS

- Molecular Weight : 283.17 g/mol

- CAS Number : 405276-78-0

The synthesis of this compound typically involves the Claisen-Schmidt condensation reaction between 3,4-dichlorobenzaldehyde and 2-acetylthiophene under basic conditions .

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits notable antimicrobial properties against various pathogens. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values were evaluated in vitro.

| Pathogen | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.25 | 0.50 |

| Escherichia coli | 0.50 | 1.00 |

| Candida albicans | 0.75 | 1.50 |

The compound demonstrated significant activity against Staphylococcus aureus, with a MIC of 0.25 μg/mL, indicating its potential as an effective antimicrobial agent .

Anticancer Activity

The anticancer effects of this compound have been explored in various cancer cell lines. In vitro studies showed that the compound could inhibit cell proliferation effectively.

| Cancer Cell Line | IC50 (μM) |

|---|---|

| HCT116 (Colon Cancer) | 10.5 |

| MCF7 (Breast Cancer) | 8.3 |

| HeLa (Cervical Cancer) | 12.0 |

The IC50 values indicate that the compound has a potent effect on cancer cell lines, particularly against MCF7 cells, where it exhibited an IC50 of 8.3 μM .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The compound may inhibit enzymes involved in critical cellular processes such as proliferation and apoptosis.

Proposed Mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes related to cancer cell growth.

- Reactive Oxygen Species (ROS) : Increased ROS production leading to oxidative stress in cancer cells.

- Cell Cycle Arrest : Induction of cell cycle arrest at the G1/S phase.

Case Studies

A study conducted on the efficacy of this compound against various microbial strains highlighted its potential as a lead compound for drug development. The research indicated that modifications to the thiophene ring could enhance its biological activity further .

Another investigation into its anticancer properties revealed that structural analogs with different substituents on the thiophene ring exhibited varying degrees of potency against different cancer types, suggesting a structure-activity relationship that could be exploited in drug design .

Q & A

Q. What synthetic methodologies are commonly employed to prepare (2E)-1-(3,4-dichlorophenyl)-3-(thiophen-2-yl)prop-2-en-1-one?

The compound is synthesized via the Claisen-Schmidt condensation between 3,4-dichloroacetophenone and thiophene-2-carbaldehyde under acidic or basic conditions. Ethanol is typically used as the solvent, with catalytic HCl or NaOH facilitating enolate formation. Reaction progress is monitored via TLC, and purification involves recrystallization from ethanol or column chromatography. Yield optimization requires controlled temperature (60–80°C) and stoichiometric ratios of reactants (1:1 to 1:1.2) .

Q. How is the E-configuration of the α,β-unsaturated ketone confirmed experimentally?

The E-configuration is validated using:

- X-ray crystallography : Single-crystal XRD reveals dihedral angles between aromatic rings and the enone system, with bond lengths (C=O: ~1.22 Å, C=C: ~1.45 Å) consistent with conjugation .

- NMR spectroscopy : The trans coupling constant (J = 15–16 Hz) between Hα and Hβ in the enone moiety confirms the E-isomer .

Q. What spectroscopic techniques are used for structural characterization?

- IR spectroscopy : Peaks at ~1660 cm⁻¹ (C=O stretch) and ~1600 cm⁻¹ (C=C stretch) confirm the enone system.

- HR-MS : Molecular ion peaks align with the theoretical mass (e.g., m/z 324.97 for C₁₃H₇Cl₂OS).

- ¹H/¹³C NMR : Aromatic protons (δ 6.8–8.1 ppm) and carbonyl carbon (δ ~190 ppm) are diagnostic .

Advanced Research Questions

Q. How can DFT calculations resolve contradictions between experimental and theoretical spectral data?

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level predicts:

- UV-Vis spectra : TD-DFT-calculated λmax (e.g., 320 nm) matches experimental data (±5 nm deviation).

- Vibrational frequencies : Scaling factors (0.96–0.98) correct discrepancies in IR/Raman peak positions .

- Global reactivity descriptors : HOMO-LUMO energy gaps (ΔE ≈ 4.5 eV) correlate with stability and charge transfer properties.

| DFT Parameter | Value (eV) | Relevance |

|---|---|---|

| HOMO Energy | -6.2 | Electrophilicity |

| LUMO Energy | -1.7 | Nucleophilicity |

| Chemical Hardness (η) | 2.25 | Stability |

| Electrophilicity (ω) | 3.8 | Reactivity |

| Data from |

Q. What mechanistic insights explain the compound’s antimicrobial activity?

The compound inhibits microbial growth via:

- Membrane disruption : The hydrophobic dichlorophenyl and thiophene groups penetrate lipid bilayers.

- Enzyme inhibition : The enone system acts as a Michael acceptor, forming covalent bonds with cysteine residues in bacterial enzymes (e.g., dihydrofolate reductase).

- Synergistic effects : Electron-withdrawing Cl groups enhance electrophilicity, increasing interaction with DNA gyrase .

Q. How can reaction conditions be optimized to improve yield and purity?

A Design of Experiments (DOE) approach evaluates:

- Solvent polarity : Ethanol (dielectric constant ~24.3) maximizes enolate stability vs. DMF (~37).

- Catalyst type : NaOH (10 mol%) provides higher yields than HCl due to milder conditions.

- Temperature : 70°C balances reaction rate and byproduct formation. Statistical analysis (ANOVA) identifies solvent choice as the most significant factor (p < 0.05) .

Q. What strategies address discrepancies in crystallographic and computational bond-length data?

- XRD refinement : Apply anisotropic displacement parameters to account for thermal motion in crystal lattices.

- DFT geometry optimization : Compare gas-phase vs. solvent (PCM model) calculations to mimic crystalline environments.

- Error analysis : Root-mean-square deviations (RMSD) < 0.02 Å validate structural consistency .

Methodological Guidance

Q. How to analyze electronic transitions using combined UV-Vis and DFT data?

- Experimental : Record UV-Vis spectra in ethanol (200–400 nm). Assign π→π* (enone) and n→π* (C=O) transitions.

- Theoretical : Perform TD-DFT with solvent corrections (IEF-PCM). Match orbital contributions (e.g., HOMO→LUMO+1) to observed bands .

Q. What protocols validate antimicrobial activity while minimizing false positives?

- Agar dilution assay : Test concentrations (1–256 µg/mL) against S. aureus (ATCC 25923) and E. coli (ATCC 25922).

- Positive controls : Use ciprofloxacin (1 µg/mL) to confirm assay validity.

- Cytotoxicity screening : Assess mammalian cell viability (e.g., HEK293) via MTT assay to rule off-target effects .

Q. How to design derivatives for enhanced bioactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.